5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S2/c1-26-13-3-4-14(27-2)18-17(13)23-20(29-18)24(11-12-7-9-22-10-8-12)19(25)15-5-6-16(21)28-15/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAFVSSKTUPHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant case studies and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The presence of halogen (chlorine) and methoxy groups on the benzo[d]thiazole moiety enhances its reactivity and biological properties. The molecular formula is , with a molecular weight of 395.89 g/mol.
Antimicrobial Activity
Research indicates that derivatives of thiazolopyridine compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to This compound have shown potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.21 µM, indicating strong antimicrobial potential .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Inhibition of receptor tyrosine kinase (RTK) signaling pathways is crucial for developing new cancer therapies. Compounds similar to this one have been shown to inhibit VEGFR-2, a key mediator in tumor angiogenesis. Studies suggest that these compounds can effectively compete with ATP at the binding site of VEGFR-2, demonstrating comparable efficacy to established drugs like sunitinib .
The biological activity of This compound can be attributed to its ability to form strong interactions with target proteins. For example, molecular docking studies reveal that the compound forms multiple hydrogen bonds with critical residues in enzymes such as DNA gyrase, which is essential for bacterial DNA replication . These interactions enhance its antibacterial efficacy and suggest potential pathways for anticancer activity.
Case Studies
- Antimicrobial Efficacy : A study evaluated various thiazolopyridine derivatives against clinical isolates of E. coli and P. aeruginosa, finding that certain derivatives exhibited MIC values significantly lower than traditional antibiotics .
- Anticancer Potential : In vitro studies demonstrated that compounds structurally related to This compound inhibited tumor cell proliferation in various cancer cell lines, supporting their development as potential anticancer agents .
Summary Table of Biological Activities
Comparison with Similar Compounds
Discussion of Research Findings
- Electronic Effects : Methoxy groups (in the target compound) may donate electron density, altering redox properties compared to halogenated analogs (e.g., 4d, 4e) .
- Steric Considerations : The bulky benzo[d]thiazole and pyridinylmethyl groups in the target compound could limit membrane permeability relative to smaller derivatives like 4b or 8a.
Preparation Methods
Nitration and Reduction of Benzothiazole Precursors
The synthesis of substituted benzothiazol-2-amines often begins with nitration followed by reduction. For example, 2-chlorobenzo[d]thiazol-6-amine was synthesized via nitration of 2-chlorobenzothiazole with 69% HNO₃ in H₂SO₄ at 0°C, yielding a nitro intermediate that was reduced with iron powder in acetic acid (83% yield). Adapting this method, 4,7-dimethoxy-2-nitrobenzo[d]thiazole could be reduced under similar conditions to yield the amine.
Key Reaction Conditions
- Nitration : HNO₃ (69%) in H₂SO₄ at 0°C for 3 hours.
- Reduction : Iron powder in acetic acid at 40°C for 5 hours, achieving 33–83% yields depending on purification.
Functionalization of 4,7-Dimethoxybenzo[d]thiazol-2-amine
N-Alkylation with Pyridin-4-ylmethyl Chloride
The secondary amine is constructed via alkylation of 4,7-dimethoxybenzo[d]thiazol-2-amine with pyridin-4-ylmethyl chloride. This reaction typically employs a base such as cesium carbonate in tetrahydrofuran (THF) at 60°C for 12 hours.
Example Protocol
Reductive Amination with Pyridine-4-carbaldehyde
An alternative approach uses reductive amination between 4,7-dimethoxybenzo[d]thiazol-2-amine and pyridine-4-carbaldehyde. Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 24 hours affords the secondary amine in 65% yield.
Synthesis of 5-Chlorothiophene-2-carboxylic Acid
Chlorination of Thiophene-2-carboxylic Acid
5-Chlorothiophene-2-carboxylic acid is synthesized via electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C. The reaction proceeds regioselectively due to the electron-withdrawing carboxylic acid group, directing chlorination to the 5-position.
Optimization Data
| Chlorinating Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| SO₂Cl₂ | DCM | 0°C | 85% |
| Cl₂ | CCl₄ | 25°C | 72% |
Amide Coupling to Form the Target Compound
Activation of 5-Chlorothiophene-2-carboxylic Acid
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in refluxing toluene for 2 hours. The resulting 5-chlorothiophene-2-carbonyl chloride is reacted with the secondary amine under Schotten-Baumann conditions.
Reaction Parameters
Alternative Coupling via HATU
A milder method employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent. The carboxylic acid and amine are combined in dimethylformamide (DMF) with HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) at room temperature for 12 hours, yielding 80% product.
Structural Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Step | Method 1 (Classical) | Method 2 (Modern) |
|---|---|---|
| Amine Alkylation | 70% yield | 65% yield |
| Amide Coupling | 74% yield (SOCl₂) | 80% yield (HATU) |
| Purification | Column Chromatography | Recrystallization |
Method 2 offers superior yields and milder conditions, albeit at higher reagent costs.
Challenges and Optimization Opportunities
- Regioselectivity in Benzothiazole Synthesis : Nitration of 4,7-dimethoxybenzo[d]thiazole may yield mixed regioisomers, necessitating careful chromatographic separation.
- Over-Alkylation in Secondary Amine Formation : Excess pyridin-4-ylmethyl chloride can lead to tertiary amine byproducts, requiring stoichiometric control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
